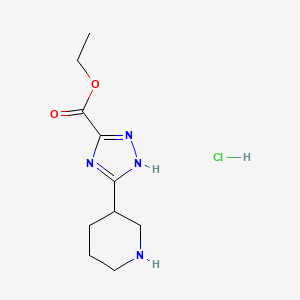

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A classical method for the synthesis of piperidones involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 3-Ethyl-5-piperidin-3-ylpyridine, the molecular weight is 190.28 g/mol, it has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

Piperidine derivatives, such as Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate, are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the development of new drugs with potential therapeutic applications. Its piperidine moiety is a common feature in molecules targeting central nervous system disorders, cardiovascular diseases, and pain management.

Synthesis of Biologically Active Molecules

The piperidine ring is a significant component in synthesizing biologically active molecules. Recent advances in synthetic chemistry have led to the development of various piperidine derivatives through intra- and intermolecular reactions . These derivatives are then screened for biological activities, which may lead to the discovery of new drugs.

Catalysis in Organic Synthesis

Piperidine derivatives can act as catalysts or co-catalysts in organic synthesis. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched protected piperidines . This catalytic activity is essential for producing compounds with high purity and specific optical properties.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-piperidin-3-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2.ClH/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7;/h7,11H,2-6H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIWKQDIMXBVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383877.png)

![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)